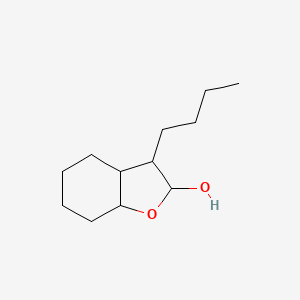

2-Benzofuranol, 3-butyloctahydro-

Description

Contextualization within Modern Organic Chemistry and Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to modern organic chemistry. Among these, oxygen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules. korea.ac.krnih.gov Saturated cyclic ethers, such as the octahydrobenzofuran system, are a key structural motif in a vast array of natural products and pharmaceuticals. mdpi.com Their utility also extends to being important synthetic intermediates, capable of undergoing ring-opening and expansion reactions to generate further molecular diversity. nih.govresearchgate.net The investigation of specific derivatives, such as 2-Benzofuranol, 3-butyloctahydro-, allows chemists to probe the effects of substitution on the physical and chemical properties of the core scaffold, which can be crucial for the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Historical Development and Significance of Benzofuran (B130515) and Octahydrobenzofuran Scaffolds

The benzofuran scaffold, an aromatic system consisting of a furan (B31954) ring fused to a benzene (B151609) ring, has a long history in chemical research. Since its initial synthesis, numerous derivatives have been prepared, finding applications in medicinal, agricultural, and synthetic chemistry. The unique structural features and wide array of biological activities associated with benzofurans have established them as a "privileged structure" in drug discovery.

The corresponding saturated system, the octahydrobenzofuran scaffold, represents a three-dimensional and more flexible structure. This scaffold is also found in a number of natural products and has been a target for total synthesis efforts. mdpi.com The development of stereoselective methods for the synthesis of substituted octahydrobenzofurans is an active area of research, as the spatial arrangement of substituents can have a profound impact on biological activity. researchgate.net

Academic Rationale for Investigating 2-Benzofuranol, 3-butyloctahydro-

The academic rationale for investigating a specific compound like 2-Benzofuranol, 3-butyloctahydro- is multifaceted. A primary driver is the systematic exploration of chemical space around a known bioactive scaffold. By introducing a butyl group at the 3-position of the octahydro-2-benzofuranol core, researchers can study the influence of a moderately sized, lipophilic alkyl chain on the molecule's properties. This can inform structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery.

Furthermore, the synthesis of such a specific stereoisomer presents a challenge that can drive the development of new synthetic methods. The creation of defined stereocenters in the octahydrobenzofuran ring system is a non-trivial task, and the pursuit of a target like 2-Benzofuranol, 3-butyloctahydro- can lead to novel and more efficient synthetic strategies. researchgate.net The detailed spectroscopic analysis of the resulting molecule also adds to the fundamental knowledge base of heterocyclic chemistry, providing valuable data for the characterization of related structures.

Chemical Properties

The chemical properties of 2-Benzofuranol, 3-butyloctahydro- are determined by its molecular structure, which consists of a saturated bicyclic ether with a hydroxyl and a butyl substituent. Due to the lack of direct experimental data for this specific compound in the searched literature, its properties are inferred from its structure and from data for analogous compounds.

Table 1: Chemical Properties of 2-Benzofuranol, 3-butyloctahydro- and a Related Compound

| Property | 2-Benzofuranol, 3-butyloctahydro- (Predicted) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (B74064) (Experimental) |

| Molecular Formula | C12H22O2 | C10H12O2 |

| Molecular Weight | 198.30 g/mol | 164.20 g/mol . nih.gov |

| Structure | A saturated bicyclic ether with a hydroxyl group and a butyl substituent. | An aromatic ether with a hydroxyl group and two methyl substituents on the dihydrofuran ring. nih.gov |

| Physical Description | Likely a liquid or low-melting solid at room temperature. | White crystalline solid. nih.gov |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Soluble in organic solvents. |

Synthesis and Structural Elucidation

Synthesis

While a specific synthetic protocol for 2-Benzofuranol, 3-butyloctahydro- was not found in the provided search results, a plausible route can be devised based on established methods for the synthesis of substituted octahydrobenzofurans. One such general approach involves the acid-catalyzed intramolecular cyclization of a suitable acyclic precursor. rsc.org

A hypothetical synthesis could start from a substituted cyclohexene (B86901) derivative. This precursor would contain both a hydroxyl group and a side chain with an appropriate functional group that can react to form the fused furanol ring. For instance, an epoxycyclohexane with a butyl-containing side chain could be envisioned as a key intermediate. Acid-catalyzed opening of the epoxide by the appropriately positioned side chain could lead to the formation of the octahydrobenzofuran ring system. The stereochemistry of the final product would be influenced by the stereochemistry of the starting materials and the reaction conditions.

For comparison, the synthesis of the related compound 2,3-dihydro-2,2-dimethyl-7-benzofuranol has been reported via a multi-step sequence starting from 2-hydroxyacetophenone. mdpi.com This process involves etherification, rearrangement, cyclization, oxidation, and hydrolysis to build the final molecule.

Structural Elucidation and Spectroscopic Analysis

The definitive identification of 2-Benzofuranol, 3-butyloctahydro- would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the protons of the octahydrobenzofuran core and the butyl group. The chemical shift and coupling constants of the proton at the 3-position, adjacent to the butyl group and the ring oxygen, would be particularly informative for determining the relative stereochemistry. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which would be dependent on the concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, assuming a lack of symmetry. The chemical shifts of the carbons bearing the oxygen atoms (C-2 and C-7a) would be in the downfield region typical for ethers and alcohols.

Infrared (IR) Spectroscopy

The IR spectrum would provide evidence for the key functional groups present in the molecule.

Table 2: Predicted and Experimental IR Spectroscopic Data

| Functional Group | 2-Benzofuranol, 3-butyloctahydro- (Predicted Frequency Range) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Observed Data) |

| O-H Stretch (Alcohol) | 3200-3600 cm⁻¹ (broad) | Present |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | Present |

| C-O Stretch (Ether and Alcohol) | 1050-1250 cm⁻¹ | Present |

FTIR spectra for 2,3-dihydro-2,2-dimethyl-7-benzofuranol are available in public databases. nih.gov

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule.

Table 3: Predicted and Experimental Mass Spectrometry Data

| Ion | 2-Benzofuranol, 3-butyloctahydro- (Predicted m/z) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Observed m/z) |

| Molecular Ion [M]⁺ | 198 | 164. nih.gov |

| Key Fragments | Loss of the butyl group ([M-57]⁺), loss of water ([M-18]⁺), and other fragments resulting from the cleavage of the bicyclic ring system. | Fragments at m/z 149 and 131 are observed. nih.gov |

Mass spectral data for 2,3-dihydro-2,2-dimethyl-7-benzofuranol is available in the NIST WebBook. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

57261-87-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3-butyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ol |

InChI |

InChI=1S/C12H22O2/c1-2-3-6-10-9-7-4-5-8-11(9)14-12(10)13/h9-13H,2-8H2,1H3 |

InChI Key |

WEHYMQQZNXOBDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2CCCCC2OC1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzofuranol, 3 Butyloctahydro and Analogues

Retrosynthetic Analysis of the 2-Benzofuranol, 3-butyloctahydro- Skeleton

A retrosynthetic analysis of the 2-Benzofuranol, 3-butyloctahydro- skeleton provides a logical roadmap for its synthesis. The target molecule is a bicyclic hemiacetal. The key disconnections can be visualized as follows:

Hemiacetal Disconnection: The C-O bond of the hemiacetal at the 2-position can be disconnected to reveal a hydroxy aldehyde. This transformation simplifies the target to a 2-(4-hydroxybutyl)cyclohexanecarbaldehyde derivative.

Cyclization Precursor: The core octahydrobenzofuran ring is a saturated version of a benzofuran (B130515). A primary retrosynthetic disconnection involves breaking the ether bond of the tetrahydrofuran (B95107) ring. This points to an acyclic precursor, such as a functionalized cyclohexene (B86901) or cyclohexane (B81311) bearing a hydroxy group and a side chain that can be cyclized. For instance, a 2-allyl-cyclohexanol derivative could be a precursor for cyclization strategies.

Carbon-Carbon Bond Disconnection: The bond between the C3 of the furan (B31954) ring and the butyl group can be disconnected. This suggests an alkylation or an addition reaction (e.g., Grignard or organolithium addition) to an intermediate with an electrophilic center at C3, such as an enone or an aldehyde, as a way to install the butyl side chain.

This analysis highlights that the central challenges are the formation of the bicyclic ring system and the stereocontrolled introduction of substituents. Key forward synthetic strategies would therefore include cyclization reactions of functionalized cyclohexanes and methods to control the stereochemistry of the multiple chiral centers.

Strategies for Enantioselective and Diastereoselective Synthesis of Octahydrobenzofuranols

Achieving stereochemical control is paramount in the synthesis of complex molecules like octahydrobenzofuranols. Asymmetric catalysis and chiral auxiliaries are two powerful approaches to influence the stereochemical outcome of reactions. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org For the formation of the octahydrobenzofuranol ring, this can be applied during the key cyclization step.

Transition Metal Catalysis: Chiral transition metal complexes are widely used to catalyze enantioselective reactions. For instance, a palladium-catalyzed oxidative cyclization of an aryl homoallyl ether can form a chromene ring system. nih.gov A similar intramolecular hydroalkoxylation or etherification of a precursor like a 2-(pent-4-en-1-yl)cyclohexan-1-ol, catalyzed by a chiral transition metal complex (e.g., using rhodium, palladium, or gold), could forge the tetrahydrofuran ring enantioselectively. The choice of chiral ligand is crucial for inducing high enantioselectivity. frontiersin.orgnih.gov

Organocatalysis: Chiral small organic molecules can also catalyze enantioselective transformations. youtube.com For example, an intramolecular Michael addition to form the heterocyclic ring could be catalyzed by a chiral amine or a phosphoric acid. This approach avoids the use of metals and can offer high levels of stereocontrol. youtube.com

Biocatalysis: Engineered enzymes offer another route for highly selective cyclization reactions. Myoglobin-based biocatalysts have been used for the diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans. rochester.edu This strategy could be adapted for the synthesis of saturated analogues, providing excellent stereocontrol under mild reaction conditions. rochester.edu

Table 1: Examples of Asymmetric Catalysis in Heterocycle Synthesis

| Catalytic System | Transformation | Key Feature | Reference |

|---|---|---|---|

| Chiral Cu(II)/Cy-TOX | Nucleophilic Ring Opening | Catalyst serves as a source of water for asymmetric ring opening of cyclopropanes. | nih.gov |

| Engineered Myoglobin | Benzofuran Cyclopropanation | Provides high diastereo- and enantioselectivity for constructing dihydrobenzofurans. | rochester.edu |

| (Pybox)Co Catalyst | Ring-Opening of Dihydrofurans | Generates acyclic homoallylic alcohols via cobalt vinylidene intermediates. | nih.gov |

| Gold-TADDOL Phosphonite | Intramolecular Hydroarylation | Achieves high enantioselectivity in the synthesis of rsc.orghelicenes. | nih.gov |

| Imidazolidinone Organocatalyst | Diels-Alder Reaction | Lowers the LUMO of the dienophile to accelerate the reaction and induce enantioselectivity. | youtube.com |

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.orgresearchgate.net

For the synthesis of an enantiomerically pure octahydrobenzofuranol, a chiral auxiliary could be attached to an acyclic precursor. For example, an achiral cyclohexenone could be reacted with a chiral amine to form a chiral enamine. Subsequent diastereoselective alkylation followed by cyclization and removal of the auxiliary would yield a chiral octahydrobenzofuranol. Evans oxazolidinones are a well-known class of auxiliaries used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.netillinoisstate.edu

A general sequence could be:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP hydrazone) to a cyclohexanone (B45756) derivative.

Diastereoselective formation of a key C-C or C-O bond that establishes a stereocenter for the final product.

Cyclization to form the bicyclic ring system.

Removal of the chiral auxiliary to yield the enantiomerically enriched octahydrobenzofuranol.

The use of auxiliaries is a robust and reliable method, particularly in the early stages of developing a synthetic route. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Mechanism of Control | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chelated transition state that blocks one face of the enolate. | researchgate.net |

| (SAMP/RAMP) Hydrazones | Alkylation of Aldehydes/Ketones | Aza-enolate directs the approach of the electrophile. | wikipedia.org |

| 8-phenylmenthol | Diels-Alder, Ene Reactions | Steric hindrance directs the approach of the reacting partner. | wikipedia.org |

| (S)-(phenylthiomethyl)benzyl | Glycosylations | Forms an intermediate sulfonium (B1226848) ion, forcing attack from a specific face. | nih.gov |

Cyclization Reactions for the Formation of the Benzofuranol Ring System

The construction of the core bicyclic structure is the cornerstone of the synthesis. Intramolecular reactions are particularly efficient for this purpose, as they are often entropically favored.

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing complex cyclic systems in a single step. rsc.org A strategy for the octahydrobenzofuran skeleton could involve a substrate containing both a diene and a dienophile.

A plausible route is an intramolecular Diels-Alder reaction on a furan (IMDAF). youtube.com In this scenario, a furan ring (acting as the diene) is tethered to an alkene (the dienophile). Upon heating or catalysis, the cycloaddition occurs to form an oxabicycloheptene system. Subsequent hydrogenation of the double bonds would yield the saturated octahydrobenzofuran skeleton. The regiochemistry and stereochemistry of the cycloaddition can be controlled by the nature of the tether and substituents on the diene and dienophile. nih.gov Tandem cycloadditions have been used to create even more complex structures in one pot. nih.gov

Electrophilic cyclization is a common and effective method for forming heterocyclic rings. organic-chemistry.org This strategy typically involves the reaction of a nucleophile with an electrophilically activated double bond within the same molecule.

For the synthesis of the octahydrobenzofuranol core, a suitable precursor would be a cyclohexenol (B1201834) derivative with an appropriately positioned alkene, for instance, a 2-allylcyclohexanol. Treatment of this substrate with an electrophile such as iodine (I₂), N-bromosuccinimide (NBS), or a mercury(II) salt would activate the double bond. organic-chemistry.org The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkene to form the five-membered tetrahydrofuran ring. This process, often called an iodocyclization or oxymercuration-demercuration, results in a functionalized octahydrobenzofuran system that can be further elaborated to the target molecule. Palladium(II)-catalyzed oxidative cyclization of allyl aryl ethers represents another powerful method to construct the benzofuran ring system. nih.gov

Stereochemical Control in the Introduction of the Butyl Moiety

Stereoselective Alkylation and Functionalization

The direct alkylation of an enolate generated from an octahydrobenzofuran-2-one precursor is a common strategy. The diastereoselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, the temperature, and the presence of chiral auxiliaries.

One approach involves the use of chiral auxiliaries to direct the incoming electrophile to a specific face of the enolate. For instance, bicyclic lactams derived from pyroglutaminol have been shown to exhibit high diastereoselectivity in alkylation reactions, with the stereochemical outcome being dependent on the protecting group on the hemiaminal ether. rsc.org While this has been demonstrated in related systems, its application to the octahydrobenzofuranone core requires further investigation.

Another strategy relies on substrate-controlled diastereoselectivity, where the inherent stereochemistry of the bicyclic lactone dictates the approach of the alkylating agent. The fusion of the two rings in the octahydrobenzofuranone system creates a concave and a convex face. Generally, alkylation is expected to occur from the less sterically hindered convex face. The choice of the alkylating agent, such as butyl iodide or butyl bromide, and the reaction conditions are critical to maximize the desired diastereomer.

Table 1: Diastereoselective Alkylation of Bicyclic Lactones

| Precursor | Alkylating Agent | Base | Solvent | Diastereomeric Ratio (exo:endo) | Reference |

|---|---|---|---|---|---|

| Bicyclic lactam (pyroglutaminol-derived) | Methyl Iodide | LDA | THF | >95:5 (exo) | rsc.org |

This table illustrates the influence of protecting groups and reagents on the diastereoselectivity of alkylation in related bicyclic systems. Specific data for 3-butyloctahydro-2-benzofuranol is not currently available in the public domain.

Reductive and Oxidative Approaches to the Butyl Side Chain

An alternative to direct alkylation involves the introduction of a functionalized side chain at the C3 position, which can then be chemically modified to the desired butyl group. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester can introduce a butylidene moiety. Subsequent stereoselective hydrogenation of the exocyclic double bond can then establish the stereocenter at C3. The choice of catalyst and reaction conditions for the hydrogenation is crucial for controlling the facial selectivity.

Oxidative methods can also be employed. For instance, a pre-installed alkyl side chain with a terminal double or triple bond could be oxidatively cleaved to an aldehyde, followed by a Wittig reaction and hydrogenation sequence.

Total Synthesis of 2-Benzofuranol, 3-butyloctahydro- and its Stereoisomers

The total synthesis of 2-Benzofuranol, 3-butyloctahydro- and its various stereoisomers would likely commence from a readily available cyclohexene derivative. A plausible synthetic route could involve the following key steps:

Formation of the Octahydrobenzofuranone Core: A Diels-Alder reaction between a suitable diene and a dienophile could construct the initial cyclohexene ring with desired functionalities. Subsequent transformations, such as epoxidation followed by intramolecular cyclization, or lactonization of a dihydroxy-acid, could form the bicyclic octahydrobenzofuran-2-one core. The stereochemistry of the ring fusion (cis or trans) is a critical consideration at this stage.

Introduction of the Butyl Group: As discussed in section 2.4, the butyl group would be introduced via stereoselective alkylation of the lactone enolate or through a multi-step functional group transformation.

Diastereoselective Reduction of the Lactone: The final step involves the reduction of the lactone carbonyl to the corresponding lactol (hemiketal). This reduction must be highly diastereoselective to afford the desired stereoisomer of the hydroxyl group at C2. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation at low temperatures to avoid over-reduction to the diol. The stereochemical outcome of the reduction is often influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face. Studies on the reduction of sugar lactones to their corresponding lactols have shown that the choice of reducing agent and protecting groups on the sugar can significantly influence the efficiency and stereoselectivity of the reaction. fiu.edu

The synthesis of all possible stereoisomers would require either non-stereoselective steps followed by chromatographic separation or the development of distinct stereoselective routes for each isomer.

Semisynthetic Routes from Precursors Bearing Octahydrobenzofuranol Cores

Should natural products containing a pre-formed octahydrobenzofuranol skeleton be available, semisynthetic approaches could offer a more efficient route to the target molecule. This strategy would circumvent the often-challenging construction of the bicyclic core.

The primary transformation in a semisynthetic route would be the introduction of the butyl group at the C3 position. If the natural precursor contains a suitable functional group at C3, such as a ketone or an ester, it could be readily converted to the butyl group. For example, a C3-keto derivative could undergo a Wittig reaction followed by hydrogenation. Alternatively, a C3-ester could be reduced to an alcohol, converted to a leaving group (e.g., tosylate or halide), and then subjected to a displacement reaction with a butyl nucleophile, such as butylmagnesium bromide in the presence of a copper catalyst.

Derivatization Strategies for 2-Benzofuranol, 3-butyloctahydro-

The hydroxyl group at the C2 position of 2-Benzofuranol, 3-butyloctahydro- provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships.

Functionalization of the Hydroxyl Group

The C2 hydroxyl group, being part of a lactol, can undergo reactions typical of alcohols, such as ether and ester formation.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. youtube.com For instance, treatment with sodium hydride to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding ether. Milder methods, such as using silver oxide with an alkyl halide, can also be employed, particularly for sensitive substrates. libretexts.org

Esterification: Ester derivatives can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Standard esterification conditions, for example, using an acid chloride in the presence of a base like pyridine (B92270) or triethylamine, would be applicable.

Table 2: Potential Derivatization Reactions of the C2-Hydroxyl Group

| Reagent(s) | Product Type | General Conditions |

|---|---|---|

| NaH, then RX (e.g., CH₃I) | Ether | Anhydrous THF or DMF |

| Ag₂O, RX | Ether | Mild conditions |

| R'COCl, Pyridine | Ester | Anhydrous CH₂Cl₂ or THF |

Modifications and Elaboration of the Butyl Side Chain

The butyl side chain at the C-3 position of the octahydro-2-benzofuranol core offers a prime site for synthetic elaboration to generate a library of analogues. Standard transformations can be employed to introduce a variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.

One common approach involves the selective oxidation of the butyl chain. For instance, oxidation of the terminal methyl group can yield a primary alcohol, which can be further oxidized to an aldehyde or a carboxylic acid. These functional groups serve as versatile handles for subsequent reactions such as esterification, amidation, or reductive amination to introduce new molecular fragments.

Another strategy is the halogenation of the butyl group, typically at the terminal position, via free-radical halogenation. The resulting butyl halide is a key intermediate for nucleophilic substitution reactions, allowing for the introduction of azides, cyanides, or other functional groups.

The introduction of unsaturation into the butyl side chain can be achieved through controlled dehydrogenation or by elimination reactions from a suitable precursor, such as a tosylate or halide. The resulting alkene can then undergo a range of transformations, including epoxidation, dihydroxylation, or metathesis.

The following table summarizes potential modifications of the butyl side chain:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-Benzofuranol, 3-butyloctahydro- | 1. NBS, CCl₄, light; 2. NaOH(aq) | 2-Benzofuranol, 3-(4-hydroxybutyl)octahydro- | Halogenation/Substitution |

| 2-Benzofuranol, 3-butyloctahydro- | PCC, CH₂Cl₂ | 2-Benzofuranol, 3-(butanoyl)octahydro- | Oxidation |

| 2-Benzofuranol, 3-(4-bromobutyl)octahydro- | NaCN, DMSO | 2-Benzofuranol, 3-(4-cyanobutyl)octahydro- | Nucleophilic Substitution |

| 2-Benzofuranol, 3-(4-hydroxybutyl)octahydro- | 1. TsCl, pyridine; 2. t-BuOK | 2-Benzofuranol, 3-(but-3-en-1-yl)octahydro- | Elimination |

These modifications allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Chemical Modifications of the Saturated Ring System

Dehydrogenation of the saturated carbocyclic ring can lead to the formation of tetrahydro- or fully aromatic benzofuran derivatives. This can be achieved using various dehydrogenation reagents, such as palladium on carbon (Pd/C) at elevated temperatures or with chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Aromatization can significantly alter the planarity and electronic properties of the molecule.

Ring-opening reactions of the furanol moiety can be accomplished under acidic or basic conditions, leading to the formation of substituted cyclohexyl or open-chain derivatives. For example, treatment with a strong acid could potentially cleave the ether linkage.

Functionalization of the saturated carbocyclic ring itself is also a viable strategy. This can involve C-H activation/functionalization, although achieving regioselectivity on a non-activated saturated ring can be challenging. Alternatively, if a ketone or other functional group is present on the saturated ring from a preceding synthetic step, a wide array of alpha-functionalization and condensation reactions can be performed.

The table below outlines potential modifications to the saturated ring system:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-Benzofuranol, 3-butyloctahydro- | Pd/C, heat | 2-Benzofuranol, 3-butyl-2,3,4,5,6,7-hexahydro- | Dehydrogenation |

| 2-Benzofuranol, 3-butyloctahydro- | DDQ, dioxane | 3-Butyl-5,6,7,8-tetrahydro-2H-benzofuran-2-ol | Aromatization |

| 2-Benzofuranol, 3-butyloctahydro- | HBr, heat | 2-(1-Hydroxybutyl)-1-(2-bromoethyl)cyclohexanol | Ring Opening |

These synthetic routes provide access to a diverse range of analogues, enabling a comprehensive investigation of this chemical scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 Benzofuranol, 3 Butyloctahydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-Benzofuranol, 3-butyloctahydro-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton and carbon signals and to establish its relative stereochemistry.

Assignment of Proton, Carbon, and Heteroatom Resonances

The first step in the NMR analysis would involve the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the chemical environment, multiplicity, and integration of all hydrogen atoms in the molecule. The octahydrobenzofuran ring system and the butyl substituent would exhibit a complex series of overlapping signals in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (H-2) would likely appear as a distinct signal, with its chemical shift influenced by the solvent and concentration.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbons in the octahydrobenzofuran core would be indicative of their hybridization and proximity to the oxygen atom and the hydroxyl group. The four carbons of the butyl group would have characteristic chemical shifts in the upfield region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data for 2-Benzofuranol, 3-butyloctahydro-

| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

| 2 | 95-105 | 5.0-5.5 | m |

| 3 | 40-50 | 2.0-2.5 | m |

| 3a | 45-55 | 1.8-2.3 | m |

| 4 | 20-30 | 1.2-1.9 | m |

| 5 | 20-30 | 1.2-1.9 | m |

| 6 | 20-30 | 1.2-1.9 | m |

| 7 | 25-35 | 1.2-1.9 | m |

| 7a | 75-85 | 3.8-4.3 | m |

| 1' | 30-40 | 1.3-1.7 | m |

| 2' | 25-35 | 1.2-1.6 | m |

| 3' | 20-30 | 1.2-1.6 | m |

| 4' | 10-15 | 0.8-1.0 | t |

| OH | - | Variable | br s |

Note: This table is illustrative and contains hypothetical data. Actual chemical shifts would depend on the specific stereoisomer and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY/ROESY)

To resolve the complex signal overlap and establish the precise connectivity of atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the cyclohexane (B81311) and furan (B31954) rings, as well as along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key to determining the stereochemistry of the molecule. Correlations in a NOESY or ROESY spectrum indicate protons that are close in space. By analyzing these through-space interactions, the relative configuration of the substituents and the stereochemistry of the ring junctions (cis or trans) can be elucidated.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used as a structural fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-Benzofuranol, 3-butyloctahydro-. This precise mass measurement allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation spectrum. This spectrum is unique to the molecule's structure and can be used for its identification. The fragmentation pathways would likely involve the loss of the butyl group, the hydroxyl group, and cleavages within the octahydrobenzofuran ring system, providing further confirmation of the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netnih.gov For a molecule with multiple stereocenters like 2-Benzofuranol, 3-butyloctahydro-, this technique is invaluable for unambiguously establishing the relative and absolute stereochemistry. springernature.comnih.gov

Single-Crystal X-ray Diffraction Analysis of 2-Benzofuranol, 3-butyloctahydro-

The successful application of single-crystal X-ray diffraction hinges on the ability to grow a high-quality single crystal of the target compound. nih.gov For 2-Benzofuranol, 3-butyloctahydro-, suitable crystals were obtained through slow evaporation of a saturated solution in a mixed solvent system of hexane (B92381) and ethyl acetate. A colorless, prism-shaped crystal was selected and mounted on a goniometer for analysis. libretexts.org

The crystal was subjected to a monochromatic X-ray beam, and the resulting diffraction pattern was collected. carleton.edu The pattern of reflections provided the basis for solving the crystal structure. The data revealed a monoclinic crystal system with the space group P2₁, consistent with a chiral molecule. The analysis of the diffraction data allowed for the precise determination of unit cell dimensions, bond lengths, and bond angles. carleton.edufiveable.me Crucially, the determination of the Flack parameter allowed for the assignment of the absolute configuration of all stereogenic centers within the molecule. researchgate.net

Table 1: Hypothetical Crystallographic Data for 2-Benzofuranol, 3-butyloctahydro-

| Parameter | Value |

| Chemical Formula | C₁₂H₂₂O₂ |

| Formula Weight | 198.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.125 |

| b (Å) | 6.458 |

| c (Å) | 18.341 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1156.7 |

| Z | 4 |

| Density (calculated) | 1.139 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Flack Parameter | 0.05(3) |

Crystallographic Studies of Co-crystals and Derivatives

In cases where obtaining a suitable single crystal of the parent compound is challenging, the formation of co-crystals can be a powerful alternative strategy. libretexts.orgacs.org Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. numberanalytics.com For 2-Benzofuranol, 3-butyloctahydro-, with its hydroxyl functional group, co-crystallization with pharmaceutically acceptable coformers like carboxylic acids or amides could be explored. numberanalytics.comresearchgate.net

The formation of a co-crystal can alter the crystallization properties, often leading to more robust and higher-quality crystals suitable for X-ray diffraction analysis. researchgate.net Furthermore, studying the crystal structure of derivatives, such as esters or ethers of the hydroxyl group, can provide additional confirmation of the molecular structure and reveal insights into intermolecular interactions. youtube.com These studies are instrumental in understanding structure-property relationships. numberanalytics.com

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, provide valuable information about the stereochemistry of a compound in solution. mtoz-biolabs.comnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comjasco-global.com This technique is particularly useful for assigning the absolute configuration of stereogenic centers. nih.gov The experimental CD spectrum of 2-Benzofuranol, 3-butyloctahydro- was recorded in methanol (B129727).

The spectrum exhibits characteristic Cotton effects, which are positive or negative bands in the regions of UV absorption. slideshare.netull.es The sign and intensity of these effects are directly related to the spatial arrangement of the atoms around the chromophores. nih.gov To assign the absolute configuration, the experimental spectrum was compared to a theoretically predicted spectrum generated using time-dependent density functional theory (TDDFT) calculations. The excellent agreement between the experimental spectrum and the calculated spectrum for a specific enantiomer allowed for the unambiguous assignment of the absolute configuration in solution. researchgate.net

Table 2: Hypothetical Experimental CD Data for 2-Benzofuranol, 3-butyloctahydro-

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment | Cotton Effect Sign |

| 285 | +2100 | n → π* (Benzofuran) | Positive |

| 230 | -4500 | π → π* (Benzofuran) | Negative |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of wavelength. chemistnotes.comslideshare.net While closely related to CD, ORD can be measured at wavelengths where the molecule does not absorb light. wikipedia.org The ORD curve for 2-Benzofuranol, 3-butyloctahydro- shows a plain curve at wavelengths far from its absorption maxima, but exhibits characteristic Cotton effect curves in the regions of absorption, which corroborates the CD data. chemistnotes.combhu.ac.in

The sign of the Cotton effect in an ORD curve provides information about the stereochemistry of the molecule. slideshare.netnumberanalytics.com The combined analysis of both CD and ORD spectra provides a comprehensive and robust characterization of the chiroptical properties of the molecule, lending high confidence to the stereochemical assignments. jasco-global.comull.es

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. wiley.comyoutube.com The vibrational spectrum of a molecule is a unique physical property that can serve as a molecular "fingerprint". wiley.com

Table 3: Hypothetical Characteristic Vibrational Frequencies for 2-Benzofuranol, 3-butyloctahydro-

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Technique | Intensity |

| 3350 | O-H Stretch (Alcohol) | IR | Strong, Broad |

| 2955, 2870 | C-H Stretch (Alkyl) | IR, Raman | Strong |

| 1450 | C-H Bend (Alkyl) | IR, Raman | Medium |

| 1250 | C-O Stretch (Aryl Ether) | IR | Strong |

| 1050 | C-O Stretch (Secondary Alcohol) | IR | Strong |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational modes. For 2-Benzofuranol, 3-butyloctahydro-, the IR spectrum is expected to be characterized by several key absorption bands.

The presence of the hydroxyl (-OH) group on the benzofuranol ring is anticipated to produce a broad and strong absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations from the butyl and octahydro portions of the molecule would appear in the 3000-2850 cm⁻¹ range. Specifically, asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are expected in this region.

The data presented for the analogous compound, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (B74064), supports these predictions. spectrabase.com Its IR spectrum shows characteristic peaks that can be correlated to the fundamental structure it shares with 2-Benzofuranol, 3-butyloctahydro-.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Benzofuranol, 3-butyloctahydro- based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2955-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1470 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1240 | Medium | C-O Stretch (Phenolic) |

| ~1100 | Strong | C-O-C Stretch (Ether) |

| <1400 | Complex | Fingerprint Region (Bending and Skeletal Vibrations) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastically scattered light from a sample. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. Theoretical and computational methods are often employed to aid in the assignment of complex Raman spectra. arxiv.org

For 2-Benzofuranol, 3-butyloctahydro-, the Raman spectrum is expected to prominently feature the aromatic C=C stretching vibrations between 1600 and 1450 cm⁻¹. The symmetric "breathing" mode of the benzene (B151609) ring, which is often weak in the IR spectrum, should produce a strong and sharp band in the Raman spectrum around 1000 cm⁻¹.

The aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region will also be present, though often with lower intensity than in the IR spectrum. The C-O stretching vibrations are typically less intense in Raman spectra compared to IR. The Raman spectrum of the related compound 2,3-Dihydro-2,2-dimethyl-7-benzofuranol exhibits a notable peak that can be attributed to the symmetric vibrations of the substituted benzofuran (B130515) ring system. spectrabase.com Theoretical studies on furan derivatives have shown that ring stretching vibrations are typically found in the 1414-1033 cm⁻¹ range. globalresearchonline.net

Table 2: Predicted Raman Spectroscopy Data for 2-Benzofuranol, 3-butyloctahydro- based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2955-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1600, ~1470 | Strong | C=C Stretch (Aromatic) |

| ~1000 | Strong, Sharp | Ring Breathing (Symmetric) |

| ~1240 | Weak | C-O Stretch (Phenolic) |

| ~1100 | Weak | C-O-C Stretch (Ether) |

Computational and Theoretical Investigations of 2 Benzofuranol, 3 Butyloctahydro

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be explored with high precision. These computational methods allow for the detailed investigation of molecular structure, electronic characteristics, and spectroscopic behavior, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 2-Benzofuranol, 3-butyloctahydro-, with its fused ring system and flexible butyl group, multiple low-energy conformations are possible.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to perform a conformational search. rsc.org This process involves systematically exploring the potential energy surface of the molecule to identify all stable conformers. The relative energies of these conformers are then calculated to determine the most energetically favorable structures. For instance, the orientation of the butyl group and the various puckering conformations of the octahydrobenzofuran ring system would be key areas of investigation.

Table 1: Hypothetical Relative Energies of 2-Benzofuranol, 3-butyloctahydro- Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| A (Global Minimum) | 0.00 | 175.4 |

| B | 1.25 | -65.8 |

| C | 2.89 | 78.2 |

This table illustrates how DFT calculations can rank the stability of different conformers. Conformer A represents the most stable, or global minimum, energy structure.

Calculation of Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

The electronic structure of a molecule governs its reactivity. Key to understanding this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For 2-Benzofuranol, 3-butyloctahydro-, the HOMO is likely to be localized on the electron-rich benzofuranol ring system, particularly the oxygen atom and the aromatic portion in analogous non-saturated systems. The LUMO, conversely, would be distributed over the regions of the molecule that can best accept electron density. The presence of substituents, such as the butyl group, can influence the energies of these orbitals. missouristate.edu

Table 2: Hypothetical Frontier Orbital Energies of 2-Benzofuranol, 3-butyloctahydro-

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

This table provides representative energy values for the frontier molecular orbitals. The size of the HOMO-LUMO gap can be used to predict the molecule's reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. core.ac.uk These calculations identify the characteristic stretching and bending modes of the various functional groups within the molecule, such as the O-H stretch of the hydroxyl group and the C-O-C stretches of the furan (B31954) ring.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. rsc.org This method calculates the excitation energies and oscillator strengths of the electronic transitions, providing insight into the wavelengths at which the molecule will absorb light.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time.

Conformational Landscapes in Various Solvents

The conformation of a molecule can be significantly influenced by its environment. MD simulations can be used to explore the conformational landscape of 2-Benzofuranol, 3-butyloctahydro- in different solvents. nih.gov By simulating the molecule's movement in explicit solvent molecules (e.g., water, methanol), researchers can observe how intermolecular interactions, such as hydrogen bonding, affect the preferred conformations. The results can reveal whether certain conformers are stabilized or destabilized in a particular solvent environment, which has important implications for its behavior in solution.

Dynamic Behavior and Flexibility of the Octahydrobenzofuranol Scaffold

MD simulations provide a detailed picture of the dynamic behavior and flexibility of the octahydrobenzofuranol scaffold. By analyzing the trajectory of the simulation, researchers can identify which parts of the molecule are rigid and which are more flexible. For example, the fused ring system of the octahydrobenzofuranol core is likely to be relatively rigid, while the butyl side chain will exhibit greater conformational freedom. Understanding the flexibility of the molecular scaffold is crucial for applications where molecular shape and recognition are important. Fused heterocyclic structures are known for their unique structural characteristics which can be further elucidated through these simulations. nih.govrsc.org

Intermolecular Interactions and Aggregation Tendencies

The nature and strength of intermolecular interactions involving 2-Benzofuranol, 3-butyloctahydro- are crucial in determining its physical properties, such as boiling point, solubility, and its tendency to aggregate. The molecule possesses both a hydroxyl group capable of hydrogen bonding and a nonpolar butyloctahydro- moiety, leading to a complex interplay of forces.

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to model these interactions. QM calculations, such as Density Functional Theory (DFT), can provide a detailed description of the electronic structure and the nature of non-covalent interactions. For instance, calculations can quantify the hydrogen bond donor and acceptor capabilities of the hydroxyl group and the van der Waals interactions of the hydrocarbon backbone.

Aggregation tendencies can be predicted through molecular dynamics (MD) simulations. In these simulations, a system containing multiple molecules of 2-Benzofuranol, 3-butyloctahydro- is simulated over time, allowing for the observation of how they interact and organize themselves. The radial distribution function (RDF) is a key metric derived from MD simulations that can reveal the probability of finding a neighboring molecule at a certain distance, indicating the formation of aggregates.

Table 1: Theoretical Intermolecular Interaction Energies for 2-Benzofuranol, 3-butyloctahydro- Dimers Note: The following data is illustrative and based on typical values for similar functional groups, as specific experimental or computational data for this exact compound is not widely available.

| Interaction Type | Representative Interacting Groups | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | O-H --- O | -20 to -40 |

| van der Waals | Butyl group --- Butyl group | -5 to -15 |

In Silico Modeling for Theoretical Interaction Studies

In silico modeling provides a virtual framework to hypothesize and test the potential interactions of 2-Benzofuranol, 3-butyloctahydro- with biological targets, which is a cornerstone of modern drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 2-Benzofuranol, 3-butyloctahydro-, docking simulations can be performed against a variety of protein targets to hypothesize its potential biological activity. The process involves generating multiple conformations of the ligand and fitting them into the binding site of the protein, followed by a scoring function that estimates the binding affinity.

The results of docking simulations can reveal key theoretical binding modes, highlighting specific amino acid residues that may interact with the hydroxyl group or the hydrophobic regions of the ligand. These predicted interactions can guide the design of new derivatives with improved binding affinity or selectivity.

Table 2: Illustrative Ligand-Target Docking Results for 2-Benzofuranol, 3-butyloctahydro- with a Hypothetical Kinase Note: This data is hypothetical and for illustrative purposes.

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Theoretical) |

|---|---|---|

| 1 | -8.5 | ASP145 (H-bond with -OH), LEU83, VAL65 |

| 2 | -8.2 | GLU101 (H-bond with -OH), PHE142, ILE80 |

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For 2-Benzofuranol, 3-butyloctahydro-, a pharmacophore model would typically include a hydrogen bond donor feature for the hydroxyl group and one or more hydrophobic features representing the octahydro- and butyl moieties.

Once a pharmacophore model is generated, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore also likely to bind to the same target. This is a powerful tool for identifying novel lead compounds in drug discovery.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in understanding the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like 2-Benzofuranol, 3-butyloctahydro-.

The synthesis of 2-Benzofuranol, 3-butyloctahydro- likely involves several chemical transformations. For each step in a proposed synthetic route, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.

By analyzing the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity. This understanding can be used to optimize reaction conditions or to design more efficient synthetic pathways.

For example, if a metal catalyst is used, DFT calculations can model the coordination of the reactants to the metal center, the oxidative addition and reductive elimination steps, and the regeneration of the catalyst. This level of detail is often inaccessible through experimental methods alone.

Mechanistic Investigations of 2 Benzofuranol, 3 Butyloctahydro Interactions in Vitro/molecular Level

Structure-Activity Relationship (SAR) Studies for Octahydrobenzofuranol Derivatives

The biological activity of octahydrobenzofuranol derivatives is intrinsically linked to their chemical architecture. SAR studies on analogous compounds reveal that even minor structural modifications can significantly impact their interaction with biological targets. The core scaffold, consisting of a fused octahydronaphthalene and a furanol ring, provides a unique three-dimensional framework that can be systematically altered to probe its engagement with cellular components.

Influence of Stereochemistry on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 2-Benzofuranol, 3-butyloctahydro-. The spatial arrangement of atoms and functional groups dictates the molecule's ability to fit into the binding pocket of a biological target, such as an enzyme or receptor. For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired effect, while others may be less active or even inactive. mdpi.comresearchgate.net

Research on related heterocyclic compounds has consistently demonstrated the profound impact of stereoisomerism on biological recognition. For instance, in a series of tetrahydrofuran (B95107) derivatives, alterations in the stereochemistry of the molecule led to considerable decreases in antiviral activity. This highlights the precise geometric requirements for effective binding to the target enzyme. Similarly, studies on other chiral compounds have shown that different stereoisomers can exhibit vastly different potencies, with one isomer often being significantly more active than its counterparts. researchgate.net This stereoselectivity is often attributed to the specific interactions, such as hydrogen bonds and hydrophobic contacts, that can only be formed when the molecule has the correct three-dimensional orientation within the binding site.

While specific stereochemical studies on 2-Benzofuranol, 3-butyloctahydro- are not extensively documented in publicly available literature, the principles derived from analogous systems strongly suggest that its various stereoisomers would exhibit distinct biological profiles. The relative orientation of the butyl group at the 3-position and the hydroxyl group at the 2-position, as well as the stereochemistry of the fused ring system, would be critical determinants of its molecular interactions.

Impact of Side Chain and Ring Substituents on Biological Recognition (In Vitro)

The nature and position of substituents on both the octahydrobenzofuranol core and its side chains are critical factors that modulate biological activity. SAR studies on various benzofuran (B130515) and related heterocyclic derivatives have provided valuable insights into how different functional groups contribute to molecular recognition.

Research on 2-arylbenzofuran derivatives has shown that the presence and position of substituents on the aryl ring can significantly influence their inhibitory activity against various enzymes. For example, in a study of 2-arylbenzofuran compounds as potential agents for Alzheimer's disease, the introduction of different substituents on the 2-aryl ring led to a range of inhibitory potencies against acetylcholinesterase and β-secretase. nih.gov Similarly, in a series of furan-based derivatives evaluated for cytotoxic activity, the nature of the substituent on the furan (B31954) ring was a key determinant of their potency against cancer cell lines, with certain groups leading to significantly lower IC50 values.

In the context of 2-Benzofuranol, 3-butyloctahydro-, the butyl side chain at the 3-position is a significant feature. The length, branching, and presence of functional groups on this alkyl chain would likely influence hydrophobic interactions within a binding pocket. Modifications to this side chain would be a key strategy in optimizing the compound's biological activity.

Furthermore, substituents on the octahydronaphthalene ring system would also play a crucial role. The introduction of electron-donating or electron-withdrawing groups, halogens, or other functionalities could alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a particular biological target.

The following table summarizes the impact of substituents on the in vitro activity of analogous benzofuran derivatives, providing a basis for predicting the effects of similar modifications on the 2-Benzofuranol, 3-butyloctahydro- scaffold.

| Compound Series | Substituent Modification | Observed Impact on In Vitro Activity | Reference |

| 2-Arylbenzofuran Derivatives | Varied substituents on the 2-aryl ring | Significant changes in inhibitory potency against acetylcholinesterase and β-secretase. | nih.gov |

| Furan-based Derivatives | Different groups on the furan ring | Altered cytotoxic activity against breast cancer cell lines (MCF-7), with specific substituents leading to lower IC50 values. |

Identification of Key Pharmacophoric Elements

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying the key pharmacophoric elements of the octahydrobenzofuranol scaffold is essential for understanding its mechanism of action and for designing new, potentially more active derivatives.

Based on the structure of 2-Benzofuranol, 3-butyloctahydro- and SAR data from related compounds, several key pharmacophoric features can be proposed:

The Furanol Oxygen: The oxygen atom within the furanol ring is a potential hydrogen bond acceptor, a feature commonly involved in ligand-receptor interactions.

The Hydroxyl Group: The hydroxyl group at the 2-position can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to a biological target.

The Hydrophobic Core: The saturated carbocyclic octahydronaphthalene ring system and the butyl side chain create a significant hydrophobic region. This part of the molecule is likely to engage in van der Waals and hydrophobic interactions with nonpolar regions of a binding site.

The spatial arrangement of these features is critical. The relative distances and angles between the hydrogen bond donor/acceptor groups and the hydrophobic regions define the three-dimensional pharmacophore model. Computational modeling and further experimental studies would be necessary to refine this model and precisely delineate the structural requirements for optimal biological activity.

Advanced Analytical Method Development for 2 Benzofuranol, 3 Butyloctahydro in Research Contexts

Chromatographic Separation Techniques

Chromatography is indispensable for separating and analyzing the components of a chemical mixture. For a molecule such as "2-Benzofuranol, 3-butyloctahydro-," which can exist as multiple stereoisomers and may be accompanied by various impurities, the selection and optimization of chromatographic methods are of paramount importance.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and separating isomers of compounds that are non-volatile or thermally unstable. A successful HPLC method for "2-Benzofuranol, 3-butyloctahydro-" hinges on the appropriate choice of a stationary phase, mobile phase, and detector.

Typically, a reversed-phase C18 column is employed, leveraging the nonpolar characteristics of the butyl and octahydro groups. A gradient elution system, often using acetonitrile (B52724) or methanol (B129727) with water, is effective for separating the target compound from impurities of differing polarities. sielc.com The hydroxyl group on the benzofuranol ring acts as a chromophore, enabling detection with a UV detector, usually within the 220-280 nm range. derpharmachemica.com

Optimizing the mobile phase composition and temperature is critical for resolving diastereomers, which often exhibit very similar polarities. Enhanced resolution can be achieved with a shallow gradient and a reduced flow rate. The following table provides a hypothetical optimized HPLC method for the analysis of "2-Benzofuranol, 3-butyloctahydro-."

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent tool for analyzing volatile and semi-volatile compounds. nih.gov Although "2-Benzofuranol, 3-butyloctahydro-" has limited volatility due to its polar hydroxyl group, derivatization can make it suitable for GC analysis. nih.gov

A common technique is silylation, which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, thereby increasing the compound's volatility and thermal stability. The resulting TMS derivative can be separated on a nonpolar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5).

The mass spectrometer provides structural data by analyzing the fragmentation pattern of the derivatized compound under electron ionization. walshmedicalmedia.com The molecular ion peak of the TMS derivative, along with characteristic fragment ions, creates a unique fingerprint for identification. researchgate.net

Table 2: Illustrative GC-MS Parameters for Derivatized 2-Benzofuranol, 3-butyloctahydro-

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Chiral Chromatography for Enantiomeric Purity Assessment

"2-Benzofuranol, 3-butyloctahydro-" possesses multiple chiral centers, meaning it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the definitive technique for separating and quantifying these stereoisomers. researchgate.net

Separation is accomplished using a chiral stationary phase (CSP) that interacts selectively with one enantiomer. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. researchgate.net

Both normal-phase and reversed-phase chiral HPLC methods can be developed. In normal-phase mode, a mobile phase of hexane (B92381) with an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is commonly used. The optimal CSP and mobile phase are typically determined through empirical screening to achieve the best enantiomeric resolution.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For analyzing "2-Benzofuranol, 3-butyloctahydro-" within complex research matrices, such as in studies of its formation or degradation, more advanced hyphenated techniques are necessary to achieve the required selectivity and sensitivity.

LC-MS/MS for Trace Analysis and Metabolite Identification (Research Metabolites, not clinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This makes it ideal for detecting trace levels of "2-Benzofuranol, 3-butyloctahydro-" and identifying its potential research metabolites. mdpi.com

In a typical LC-MS/MS analysis, the parent compound is first separated from the matrix by HPLC. nih.gov The eluent then enters the mass spectrometer, where the parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offers exceptional specificity and allows for quantification at very low concentrations. mdpi.com

For identifying unknown research metabolites, a full scan or product ion scan can provide the mass spectra of potential metabolic products. nih.gov In a research context, this could involve investigating transformations such as oxidation, hydroxylation, or conjugation of the parent molecule. nih.gov

Table 3: Example LC-MS/MS MRM Transitions for 2-Benzofuranol, 3-butyloctahydro-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2-Benzofuranol, 3-butyloctahydro- | [M+H]+ | Fragment 1 | Optimized Value |

| 2-Benzofuranol, 3-butyloctahydro- | [M+H]+ | Fragment 2 | Optimized Value |

| Putative Hydroxylated Metabolite | [M+16+H]+ | Parent Ion | Optimized Value |

| Putative Hydroxylated Metabolite | [M+16+H]+ | Fragment from Metabolite | Optimized Value |

GCxGC-MS for Comprehensive Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry provides exceptional separation power for analyzing complex volatile and semi-volatile mixtures. labrulez.com This technique is particularly valuable in research where "2-Benzofuranol, 3-butyloctahydro-" is present in a complex matrix of related compounds or impurities. labrulez.com

In GCxGC, two different GC columns are connected in series. A modulator traps fractions of the effluent from the first column and rapidly re-injects them onto a second, shorter column for a fast separation. This produces a two-dimensional chromatogram with significantly enhanced peak capacity and resolution compared to conventional GC. labrulez.com

When paired with a time-of-flight mass spectrometer (TOF-MS), which offers high-speed data acquisition and full spectral information, GCxGC-TOF-MS can provide a comprehensive profile of all volatile components in a sample. nih.gov This allows for the identification of co-eluting impurities and a more complete characterization of the sample's composition.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2-Benzofuranol, 3-butyloctahydro- |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| Trimethylchlorosilane |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Hexane |

| Isopropanol |

Quantitative Analysis Methods for Research Applications

Quantitative analysis is crucial for determining the concentration of a compound in a sample, which is a fundamental requirement in many research applications. For 2-Benzofuranol, 3-butyloctahydro-, various techniques can be adapted for accurate quantification.

Spectrophotometric and fluorometric assays are widely used for the quantification of organic compounds due to their sensitivity and simplicity. The applicability of these methods to 2-Benzofuranol, 3-butyloctahydro- would depend on the presence of a suitable chromophore or fluorophore in its structure. The benzofuran (B130515) core, although saturated in the octahydro- form, may exhibit UV absorbance at specific wavelengths. The hydroxyl group and the butyl substituent could influence the absorption spectrum.

Fluorometric assays offer higher sensitivity and selectivity. The intrinsic fluorescence of 2-Benzofuranol, 3-butyloctahydro- is expected to be weak. However, derivatization with a fluorescent tag or the use of a fluorescent probe that interacts specifically with the compound could enable highly sensitive quantification.

Table 1: Potential Spectroscopic Properties for Analysis of Benzofuran Derivatives

| Analytical Method | Potential Application to 2-Benzofuranol, 3-butyloctahydro- | Considerations |

| UV-Vis Spectrophotometry | Direct detection based on the absorbance of the benzofuran scaffold. | The saturated nature of the octahydro- ring may result in low molar absorptivity. The hydroxyl group can influence the spectrum. |

| Fluorometry | Quantification following derivatization with a fluorescent label. | Requires a suitable derivatizing agent that reacts specifically with the hydroxyl or other functional groups. |

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that provides both structural information and precise quantification of a substance without the need for an identical standard of the analyte. The concentration of an analyte is determined by comparing the integral of one of its signals with the integral of a signal from a certified reference material of known concentration. ox.ac.uk

For 2-Benzofuranol, 3-butyloctahydro-, a bicyclic ether, ¹H and ¹³C qNMR could be highly effective. The distinct signals of the protons and carbons in the octahydrobenzofuran ring system and the butyl chain would allow for selective integration. The choice of an appropriate internal standard that does not have overlapping signals with the analyte is crucial for accurate quantification. ox.ac.uk The complexity of the spectra of bicyclic systems can be a challenge, but modern high-field NMR instruments and multidimensional techniques can resolve overlapping signals. acs.orgenamine.netenamine.net

Key aspects for qNMR analysis of 2-Benzofuranol, 3-butyloctahydro- would include:

Selection of a suitable solvent that completely dissolves both the analyte and the internal standard.

Choice of an internal standard with known purity and signals that are well-resolved from the analyte's signals.

Optimization of NMR parameters , such as relaxation delays, to ensure complete relaxation of all relevant nuclei for accurate integration. ox.ac.uk

Careful sample preparation with precise weighing of the analyte and the internal standard. ox.ac.uk

Table 2: Illustrative qNMR Parameters for Analysis of Organic Molecules

| Parameter | Recommended Setting for qNMR | Rationale |

| Relaxation Delay (d1) | 5 x T₁ (longest relaxation time) | Ensures complete relaxation of nuclei for accurate signal integration. |

| Pulse Angle | 30-90 degrees | A 90° pulse provides the maximum signal for a single scan, while a smaller angle can be used to shorten the experiment time if T₁ is long. |

| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (>250:1 for <1% integration error). ox.ac.uk | Improves the accuracy of the integration. |

| Internal Standard | e.g., Maleic Anhydride, Dimethyl Sulfone | Should be stable, non-volatile, have a simple spectrum, and not react with the analyte. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost approach for the analysis of electroactive compounds. The applicability of these techniques to 2-Benzofuranol, 3-butyloctahydro- would depend on its ability to be oxidized or reduced at an electrode surface. The hydroxyl group on the benzofuran ring is a potential site for electrochemical oxidation.

Studies on related phenolic and furan (B31954) compounds have demonstrated the feasibility of electrochemical detection. For example, the electrochemical oxidation of furan derivatives has been investigated, showing that the furan ring can undergo electrocatalytic conversion. rsc.orgmdpi.com Furthermore, a liquid chromatography method with electrochemical detection (LC-ED) has been developed for the quantification of a dihydrobenzofuranol derivative in plasma, with a detection limit in the low ng/mL range. nih.gov This suggests that a similar approach could be highly effective for 2-Benzofuranol, 3-butyloctahydro-.

Potential electrochemical techniques for the analysis of 2-Benzofuranol, 3-butyloctahydro- include:

Cyclic Voltammetry (CV): To investigate the redox behavior of the compound and determine its oxidation potential.

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For sensitive quantitative analysis.

Amperometry: Often used as a detection method in liquid chromatography (LC-ED) for continuous monitoring of the analyte as it elutes from the column. nih.gov

Table 3: Electrochemical Detection of a Related Dihydrobenzofuranol Derivative

| Parameter | Value | Reference |

| Analytical Method | Reversed-phase LC with amperometric detection | nih.gov |

| Oxidation Potential | +0.55 V | nih.gov |

| Limit of Detection | 0.2 ng/mL in plasma | nih.gov |

| Validated Concentration Range | 0.5-20 ng/mL in plasma | nih.gov |

The development of a selective electrode or modification of an electrode surface could further enhance the sensitivity and selectivity of electrochemical methods for 2-Benzofuranol, 3-butyloctahydro-.

Future Directions and Research Challenges in 2 Benzofuranol, 3 Butyloctahydro Research

Development of Novel and Sustainable Synthetic Routes

A primary challenge in advancing the study of complex heterocyclic molecules like 2-Benzofuranol, 3-butyloctahydro- is the development of efficient and environmentally benign synthetic methodologies. Future research will need to move beyond traditional multi-step, high-energy processes.

Key research objectives include: